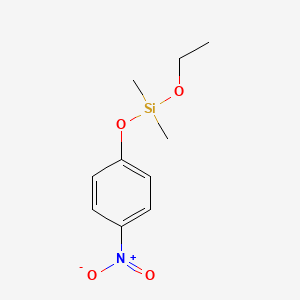
Ethoxy(dimethyl)(4-nitrophenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound characterized by the presence of ethoxy, dimethyl, and 4-nitrophenoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(dimethyl)(4-nitrophenoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted silanes with different alkoxy or amino groups.
Reduction: Amino-substituted silanes.
Oxidation: Oxidized phenoxy derivatives.
Applications De Recherche Scientifique
Ethoxy(dimethyl)(4-nitrophenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethoxy(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets through its functional groups. The ethoxy and dimethyl groups provide hydrophobic characteristics, while the 4-nitrophenoxy group can participate in electron transfer and redox reactions. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylethoxysilane: Lacks the nitrophenoxy group, making it less reactive in certain redox reactions.
Trimethylethoxysilane: Contains an additional methyl group, altering its steric and electronic properties.
Phenoxy(dimethyl)ethoxysilane: Similar structure but without the nitro group, affecting its electron-withdrawing capabilities.
Uniqueness
Ethoxy(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
66298-66-6 |
|---|---|
Formule moléculaire |
C10H15NO4Si |
Poids moléculaire |
241.32 g/mol |
Nom IUPAC |
ethoxy-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H15NO4Si/c1-4-14-16(2,3)15-10-7-5-9(6-8-10)11(12)13/h5-8H,4H2,1-3H3 |
Clé InChI |
JEVQDTQJNRRLIK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





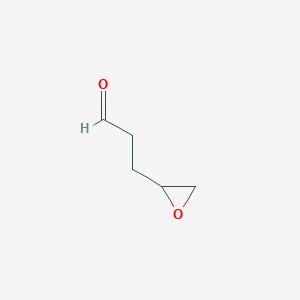
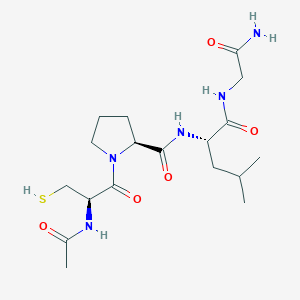
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
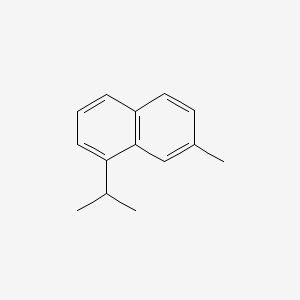
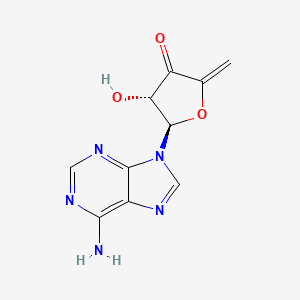
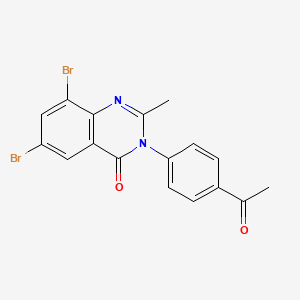
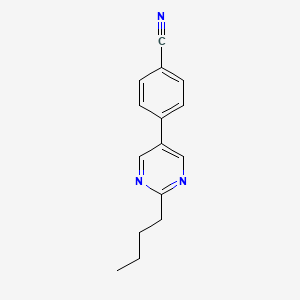
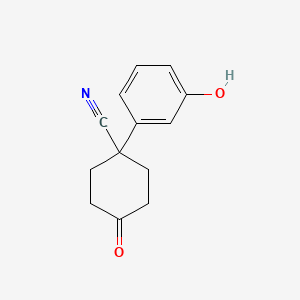
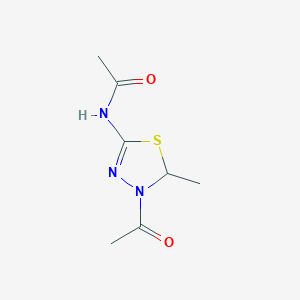
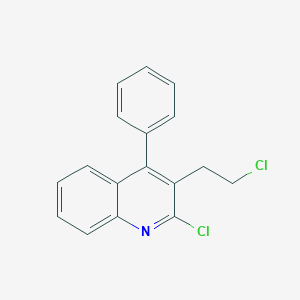
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
